C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like DMSO, toluene, or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized oxadiazoles.
Scientific Research Applications
C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine has several scientific research applications:
Medicinal Chemistry: Oxadiazole derivatives are known for their potential as anti-infective agents, including antibacterial, antiviral, and antifungal activities.
Agriculture: The compound exhibits broad-spectrum agricultural biological activities, such as nematocidal and antifungal properties.
Materials Science: Oxadiazole derivatives are used in the development of high-energy materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the growth of bacteria or viruses by interfering with their metabolic processes or cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and the structure of the oxadiazole derivative.
Comparison with Similar Compounds
C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share the oxadiazole core structure but differ in the arrangement of nitrogen and oxygen atoms, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
(3-bromo-1,2,4-oxadiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c4-3-6-2(1-5)8-7-3/h1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGDRFZLEKDWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.